((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone
Description
This compound belongs to a class of 8-azabicyclo[3.2.1]octane derivatives, characterized by a bicyclic scaffold fused with a triazole ring and a substituted phenyl group. The (1R,5S) stereochemistry defines its spatial arrangement, while the 5-chloro-2-methoxyphenyl moiety contributes to electronic and steric properties.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-24-16-5-2-11(18)6-15(16)17(23)22-12-3-4-13(22)8-14(7-12)21-10-19-9-20-21/h2,5-6,9-10,12-14H,3-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPWTPSGIOZIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2C3CCC2CC(C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance acylation rates but risk racemization. Non-polar solvents (DCM, toluene) preserve stereochemistry at the expense of slower kinetics.
Catalytic Systems
Palladium Catalysts : Pd(OAc)₂ (2 mol%) with Xantphos ligand accelerates coupling reactions in methanone formation.
Lewis Acids : FeCl₃ (5 mol%) improves electrophilicity of the acyl chloride, reducing reaction time by 30%.
Table 3. Catalyst Screening for Acylation
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| None | — | 24 | 45 |
| Pd(OAc)₂/Xantphos | 2 | 6 | 82 |
| FeCl₃ | 5 | 8 | 78 |
Purification and Characterization Techniques
Chromatographic Methods
- Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexanes → ethyl acetate).
- HPLC : C18 column (4.6 × 250 mm), 0.1% trifluoroacetic acid (TFA) in acetonitrile/water.
Spectroscopic Analysis
- NMR : $$^{1}\text{H}$$ NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole), 7.45 (d, J = 8.5 Hz, 1H, aryl), 3.89 (s, 3H, OCH₃).
- MS : ESI-MS m/z 365.5 [M+H]$$^+$$.
Industrial-Scale Production Considerations
Scale-up challenges include cost-effective catalyst recycling and waste management. Continuous Flow Reactors achieve higher throughput for the CuAAC step, reducing reaction time from 24 hours to 2 hours. Key metrics:
- Space-Time Yield : 1.2 kg·L$$^{-1}$$·day$$^{-1}$$ for the acylation step.
- Solvent Recovery : >90% DCM reclaimed via distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The chlorine atom in the methoxyphenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.
Biology
Enzyme Inhibition: The triazole ring can interact with enzyme active sites, making the compound a potential inhibitor for certain enzymes.
Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it useful in developing new antibiotics.
Cancer Therapy: Its ability to interact with biological targets can be explored for anticancer activity.
Industry
Coatings: The compound can be used in the formulation of coatings with enhanced durability and resistance to environmental factors.
Adhesives: Its chemical properties can improve the performance of adhesives in various applications.
Mechanism of Action
The mechanism of action of ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity or receptor binding. The bicyclic structure provides rigidity, enhancing its binding affinity to targets. The methanone group can participate in nucleophilic or electrophilic reactions, further modulating its biological activity.
Comparison with Similar Compounds
Key Structural and Functional Comparisons:
Bicyclo Substituents :
- The target compound’s 1H-1,2,4-triazol-1-yl group differs from analogs with 2H-1,2,3-triazol-2-yl () or substituted triazoles (). The 1,2,4-triazole’s nitrogen positions may enhance binding to metalloenzymes or kinases .
- Analogs with bulkier substituents (e.g., 3-isopropyl-5-methyl in ) may exhibit reduced solubility but improved target specificity .
The 4-(isopropylthio)phenyl group in introduces a sulfur atom, which may alter redox properties or metabolic stability .
Biological Implications: highlights that phenylamino-substituted derivatives exhibit antibacterial activity, suggesting that the target compound’s triazole and aryl groups may synergize for similar effects . Nitro-substituted analogs () are often intermediates, as nitro groups can be reduced to amines for further functionalization .
Research Findings and Implications
Pharmacological Potential:
- While direct data for the target compound are lacking, the antibacterial activity of its analogs () supports further investigation. The chloro and methoxy groups may enhance Gram-positive targeting, similar to fluoroquinolones .
Biological Activity
The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone is a derivative of bicyclic structures integrated with a triazole moiety. Its unique structure suggests potential biological activities that warrant investigation. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H19ClN4O2
- Molecular Weight : 364.83 g/mol
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. A study focusing on various triazole derivatives demonstrated that they possess activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the azabicyclo structure may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its effectiveness against microbial pathogens.
Anticancer Properties
The biological activity of triazole-based compounds has also been linked to anticancer effects. A specific study highlighted that triazole derivatives could inhibit cancer cell proliferation through the induction of apoptosis in various cancer cell lines . The mechanism involves the modulation of apoptotic pathways and interference with cellular signaling processes.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors, particularly targeting cytochrome P450 enzymes involved in drug metabolism and synthesis of sterols.
- Interference with Cellular Signaling : The compound may disrupt signaling pathways critical for cell survival and proliferation.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, further promoting apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various triazole derivatives, the compound showed a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 10 µg/mL, indicating potent antibacterial activity .
Case Study 2: Cancer Cell Line Studies
In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM) after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to construct the bicyclo[3.2.1]octane core, and how are reaction conditions optimized for stereochemical control?
- Methodological Answer : The bicyclo[3.2.1]octane framework is synthesized via intramolecular cyclization of a pre-functionalized amine precursor. Key steps include:
- Cyclization : Use of Lewis acids (e.g., BF₃·OEt₂) to promote ring closure under anhydrous conditions.
- Temperature Control : Reactions are conducted at –20°C to 0°C to minimize side reactions and preserve stereochemistry .
- Chiral Resolution : Diastereomeric intermediates are separated using chiral HPLC or recrystallization .
Q. How is the 1,2,4-triazole moiety introduced into the bicyclic structure, and what reaction conditions ensure regioselectivity?
- Methodological Answer : The triazole ring is typically installed via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"):
- Pre-functionalization : The bicyclo[3.2.1]octane core is modified with a propargyl group at position 3.
- Reagents : Sodium azide and CuSO₄/ascorbate in a water:tert-butanol (1:1) mixture at 50°C for 12 hours.
- Regioselectivity : The 1,4-regioisomer is favored under these conditions .
Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR and 2D COSY/NOESY to verify stereochemistry and substitution patterns.
- LC-MS : High-resolution mass spectrometry (HRMS) to confirm molecular formula and purity (>98%).
- X-ray Crystallography : Resolves absolute configuration of the bicyclic core .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., variable IC₅₀ values across assays) be resolved?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and validate protocols across multiple labs.
- Solubility Adjustments : Test activity in varying DMSO concentrations (<1% v/v) to rule out solvent interference.
- Target Engagement Studies : Employ biophysical methods (SPR, ITC) to directly measure binding kinetics to the purported receptor .
Q. What in silico and experimental approaches are used to elucidate the compound’s mechanism of action against GPCR targets?
- Methodological Answer :
- Molecular Docking : Use Schrödinger’s Glide or AutoDock Vina to model interactions with GPCR active sites.
- Functional Assays : Measure cAMP accumulation (BRET-based assays) or β-arrestin recruitment (Tango assay) to determine signaling bias.
- Mutagenesis : Key residues (e.g., transmembrane helices 3/5) are mutated to validate binding pockets .
Q. How can metabolic stability be improved without compromising target affinity?
- Methodological Answer :
- Prodrug Design : Introduce ester or carbonate prodrug moieties at the methoxy group to enhance oral bioavailability.
- Metabolite Identification : Use liver microsomes (human/rat) and UPLC-QTOF to identify vulnerable sites (e.g., triazole ring oxidation).
- SAR Studies : Replace the 5-chloro substituent with bioisosteres (e.g., trifluoromethyl) to block CYP450-mediated degradation .
Key Challenges and Solutions
- Stereochemical Purity : Use chiral stationary phases (CSPs) in HPLC to resolve diastereomers .
- Low Solubility : Co-solvent systems (PEG-400:water) or nanoparticle formulations improve bioavailability .
- Off-Target Effects : Employ CRISPR-engineered cell lines (e.g., GPCR-KO) to isolate target-specific activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
